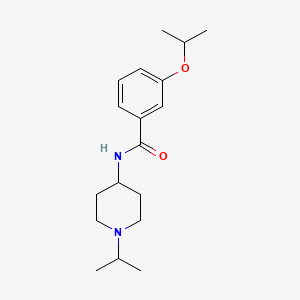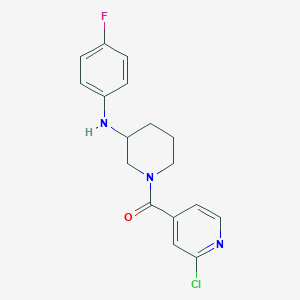
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique chemical structure and mechanism of action that make it a potential candidate for further development in the field of oncology.
作用机制
Compound 1 works by inhibiting the activity of a protein called c-Met, which plays a key role in cancer cell growth and survival. By blocking c-Met activity, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 prevents cancer cells from proliferating and promotes their death. This mechanism of action is unique compared to other cancer therapies, making 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 a potential candidate for the development of novel cancer treatments.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
实验室实验的优点和局限性
One advantage of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its specificity for c-Met inhibition, which allows for targeted therapy and minimal off-target effects. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one limitation of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 as a cancer therapy. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and scheduling of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in combination with other chemotherapeutic agents. Finally, the development of biomarkers to predict patient response to 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 could aid in the selection of patients for clinical trials and improve patient outcomes.
合成方法
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to produce 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-fluoroaniline and piperidine to yield the final product, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1. The synthesis of this 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine has been optimized to improve its yield and purity, making it a viable option for further research.
科学研究应用
Compound 1 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-10-12(7-8-20-16)17(23)22-9-1-2-15(11-22)21-14-5-3-13(19)4-6-14/h3-8,10,15,21H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGWFBGOLGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

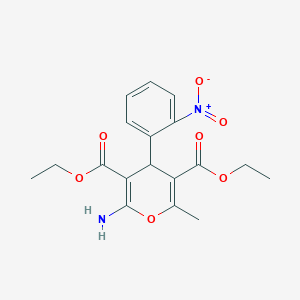
![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
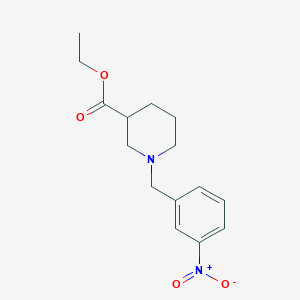
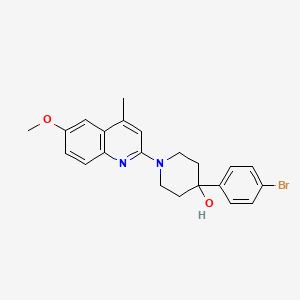
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)
